molecular formula C6H12ClNO2 B1139219 Vigabatrin Hydrochloride CAS No. 1391054-02-6

Vigabatrin Hydrochloride

Cat. No. B1139219
M. Wt: 165.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Vigabatrin Hydrochloride is a pharmacological agent designed to enhance the function of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This enhancement is achieved by increasing brain concentrations of GABA, which in turn, seems to decrease the propagation of abnormal hypersynchronous discharges, thus reducing seizure activity. Vigabatrin has shown promise particularly in the treatment of refractory seizure disorders, demonstrating efficacy as an 'add-on' therapy by significantly reducing seizure frequency in a notable fraction of patients (Grant & Heel, 2012).

Synthesis Analysis

Vigabatrin is synthesized through a series of chemical reactions starting from 5-hydroxymethyl-2-pyrrolidone tosylate and NaCN-[14C]. A crucial step in its synthesis involves the reduction of the resulting nitrile in the presence of excess dimethylamine, which leads to the formation of the vigabatrin molecule with a high degree of purity and in a relatively good overall yield (Schuster & Wagner, 1993).

Molecular Structure Analysis

The crystal structure of Vigabatrin has been determined, revealing that it belongs to the space group Fdd2 with specific cell dimensions. An interesting feature of its structure is the intramolecular cation-π interaction between vinyl and ammonium groups, which is a notable aspect of its molecular architecture (Haramura et al., 2004).

Chemical Reactions and Properties

Vigabatrin's primary chemical property is its irreversible inhibition of GABA transaminase (GABA-T), which results in an increase in brain levels of GABA. This action is central to its efficacy in treating epilepsy and other CNS disorders. Its racemic mixture, consisting of active S(+) and inactive R(-) enantiomers, exhibits specific pharmacokinetic properties that are crucial for its therapeutic effects (Rey et al., 1992).

Physical Properties Analysis

Vigabatrin is characterized by its physical properties, including rapid absorption with peak concentrations reached within 1 to 2 hours post-administration, dose-linear pharmacokinetics, and a major route of elimination through renal excretion. Its apparent volume of distribution and the lack of protein binding are critical factors that influence its therapeutic profile (Rey et al., 1992).

Chemical Properties Analysis

As a structural analogue of GABA, vigabatrin's chemical properties are pivotal in its mechanism of action. Its irreversible inhibition of GABA transaminase leads to increased GABA levels in the brain, a feature that underpins its effectiveness in managing seizures and epilepsy. The detailed study of its chemical behavior, including interactions with other pharmaceutical agents and its metabolic pathway, is essential for understanding its clinical utility and potential adverse effects (Willmore et al., 2009).

Scientific Research Applications

Vigabatrin as an Antiepileptic Drug

Vigabatrin Hydrochloride has been researched extensively for its role as an antiepileptic drug. It is particularly useful in the treatment of drug-resistant partial seizures and infantile spasms. Studies have shown that it is effective as add-on therapy in patients with refractory epilepsy and has been used in various clinical settings to manage complex partial seizures and partial seizures that secondarily generalize (Bruni et al., 2000). Additionally, Vigabatrin has demonstrated efficacy in reducing infantile spasms secondary to various aetiologies (V. Gross‐Tsur et al., 2000).

Vigabatrin and GABA Levels

One of the key mechanisms of action for Vigabatrin is its ability to increase the human brain γ-aminobutyric acid (GABA) levels by irreversibly inhibiting GABA transaminase. This increase in GABA levels is associated with a significant reduction in seizures for some patients, making Vigabatrin a critical component in managing epilepsy (S. G. Mueller et al., 2001).

Vigabatrin and Retinal Health

Research has also explored the association between Vigabatrin and visual health, particularly the risk of visual field loss or retinal toxicity. Studies have indicated that prolonged use of Vigabatrin can lead to visual field constriction (VFC) and other ocular electrophysiological abnormalities. This has necessitated careful consideration and monitoring when prescribing Vigabatrin, especially in pediatric populations (Yue Pan et al., 2012).

Vigabatrin's Role in Neuroimaging Studies

Moreover, Vigabatrin's effects have been observed in neuroimaging studies, particularly MRI. Some studies have reported transient MRI abnormalities in basal ganglia and brain stem in infants treated with Vigabatrin for refractory complex partial seizures (J. Wheless et al., 2009).

Safety And Hazards

Vigabatrin can cause serious side effects, including permanent vision loss . It can also cause magnetic resonance imaging (MRI) changes in babies with infantile spasms and increase the risk of suicidal thoughts or actions . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eye .

Future Directions

Vigabatrin was first approved for marketing under the brand name Sabril by the US Food and Drug Administration (FDA) in 2009 . Since then, several generic versions of the drug have come to market, including one sold under the brand name Vigadrone . The future of Vigabatrin will likely continue to be explored in clinical studies and trials .

properties

IUPAC Name

4-aminohex-5-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNKOYLPAMUOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vigabatrin Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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